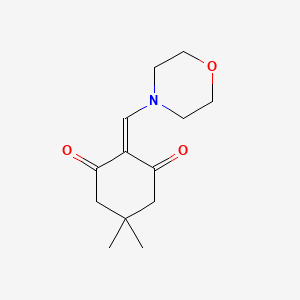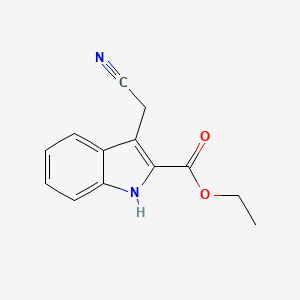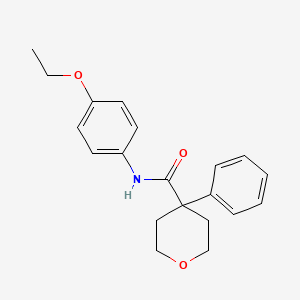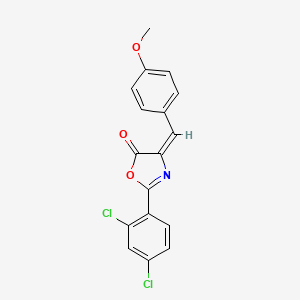
5,5-dimethyl-2-(4-morpholinylmethylene)-1,3-cyclohexanedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of derivatives similar to 5,5-dimethyl-2-(4-morpholinylmethylene)-1,3-cyclohexanedione has been improved through various catalytic methods. For instance, Ji-tai Li et al. (2012) reported an environmentally friendly synthesis of 2,2'-arylmethylene bis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one) derivatives catalyzed by urea under ultrasound, yielding high yields and simplifying the work-up procedure (Li et al., 2012). Similarly, a green approach was described by R. Pal (2020), utilizing tamarind water as a catalyst for producing 2,2ʹ-arylmethylenebis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one) derivatives with high yields (Pal, 2020).
Molecular Structure Analysis
E. Mironova et al. (2012) carried out an X-ray structural examination of a compound structurally related to 5,5-dimethyl-2-(4-morpholinylmethylene)-1,3-cyclohexanedione, revealing triclinic crystals and providing detailed dimensions that underline the compound's complex structure (Mironova et al., 2012).
Chemical Reactions and Properties
Research has also focused on the chemical reactions involving compounds similar to 5,5-dimethyl-2-(4-morpholinylmethylene)-1,3-cyclohexanedione. For instance, V. D. Dyachenko (2005) explored the cyclocondensation reactions involving cyclohexene derivatives in the presence of morpholine, yielding a variety of heterocyclic compounds (Dyachenko, 2005).
Physical Properties Analysis
Studies on the physical properties of related compounds, such as their crystal structures and melting points, provide insight into the physical characteristics of 5,5-dimethyl-2-(4-morpholinylmethylene)-1,3-cyclohexanedione. For example, the synthesis and crystal structure analysis by Z. Zhang et al. (2013) of a similar compound offers valuable data on its physical aspects, such as crystal system and space group (Zhang et al., 2013).
Chemical Properties Analysis
Exploration of the chemical properties, including reactivity and potential applications in synthesis, is crucial. The study by Aysha Fatima et al. (2021) on experimental and theoretical properties of a derivative of 5,5-dimethyl-1,3-cyclohexanedione highlights the compound's electronic characteristics and potential for synthesis of nitrogen-containing compounds (Fatima et al., 2021).
properties
IUPAC Name |
5,5-dimethyl-2-(morpholin-4-ylmethylidene)cyclohexane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-13(2)7-11(15)10(12(16)8-13)9-14-3-5-17-6-4-14/h9H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGXWHZBODGYEKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C(=CN2CCOCC2)C(=O)C1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>35.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24810460 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-methyl-2-(1-phenyl-3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)ethyl]acetamide](/img/structure/B5661137.png)

![5-[(2,3,6-trichlorobenzyl)thio]-1H-1,2,4-triazole](/img/structure/B5661148.png)



![N-[2-(4-chlorophenyl)-2-(1-pyrrolidinyl)ethyl]-2-(ethylamino)-5-pyrimidinecarboxamide](/img/structure/B5661166.png)
![4-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5661179.png)
![8-chloro-2-{[4-(2-furoyl)piperazin-1-yl]methyl}quinolin-4-ol](/img/structure/B5661193.png)
![5,6-dimethyl-2-{[2-(4-morpholinyl)ethyl]thio}-1H-benzimidazole](/img/structure/B5661195.png)

![N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5661208.png)
![2-[4-(4-fluorophenyl)-1H-imidazol-1-yl]-N'-[1-(4-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B5661210.png)
